molecular formula C13H13Cl2NO3 B13911929 tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate

tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate

Cat. No.: B13911929
M. Wt: 302.15 g/mol
InChI Key: PJFSYAKYCZROQA-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, two chlorine atoms at positions 6 and 7, and a ketone group at position 3 on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole precursor, followed by chlorination and esterification reactions. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3), dimethylformamide (DMF), and tert-butyl alcohol under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl 3-oxopiperazine-1-carboxylate
  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate is unique due to the presence of two chlorine atoms at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate

InChI

InChI=1S/C13H13Cl2NO3/c1-13(2,3)19-12(18)16-6-9(17)7-4-5-8(14)10(15)11(7)16/h4-5H,6H2,1-3H3

InChI Key

PJFSYAKYCZROQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

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